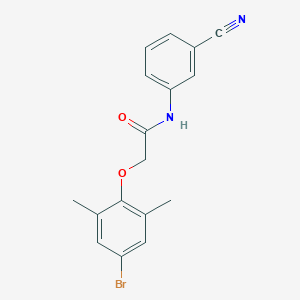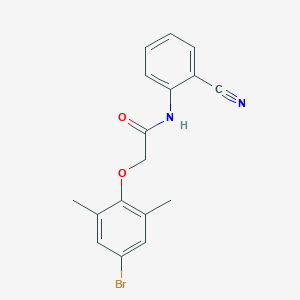![molecular formula C25H27N3O3S2 B319946 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319946.png)
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butylsulfamoyl group, a phenylcarbamothioyl group, and a diphenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of diphenylacetamide.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2,2-diphenylpropionamide: Similar structure but with a propionamide group instead of diphenylacetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O3S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27N3O3S2/c1-25(2,3)28-33(30,31)21-16-14-20(15-17-21)26-24(32)27-23(29)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22,28H,1-3H3,(H2,26,27,29,32) |
InChI Key |
OEAWGLCXQNZMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B319867.png)
![2-(4-bromophenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319868.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B319869.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319870.png)
![Ethyl 4-{[4-(dimethylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B319872.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B319875.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319876.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B319878.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B319879.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenoxyacetamide](/img/structure/B319881.png)
![4-{4-[(Dimethylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B319885.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B319887.png)
